Atg7-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atg7-IN-1 est un inhibiteur sélectif de la protéine 7 liée à l'autophagie (ATG7), avec une valeur de CI50 de 62 nM . ATG7 est une enzyme essentielle impliquée dans le processus d'autophagie, qui est crucial pour l'homéostasie cellulaire et la dégradation des organites et des protéines endommagés . L'inhibition d'ATG7 par this compound a des implications significatives dans divers processus biologiques et maladies, en particulier dans la recherche sur le cancer .

Méthodes De Préparation

La synthèse d'Atg7-IN-1 implique la préparation de sulfamates de pyrazolopyrimidine . La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyrazolopyrimidine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Les méthodes de production industrielle d'this compound impliqueraient probablement la mise à l'échelle de ces étapes synthétiques tout en garantissant la cohérence et la qualité du produit.

Analyse Des Réactions Chimiques

Atg7-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans la molécule.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où des nucléophiles remplacent des groupes partants dans la molécule.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les températures contrôlées et les catalyseurs pour améliorer les taux de réaction. Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Recherche sur le cancer : Il a été démontré qu'il améliore les réponses immunitaires antitumorales et améliore l'efficacité du blocage des points de contrôle immunitaires dans le cancer colorectal.

Neurosciences : This compound joue un rôle dans la régulation de la neurogenèse et pourrait être appliqué en médecine régénérative.

Inflammation : Il réduit l'inflammation dans les macrophages en dégradant les sous-unités de l'immunoprotéasome.

Maladies métaboliques : This compound est impliqué dans l'adipogenèse et pourrait être pertinent dans la recherche sur l'obésité.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité d'ATG7, une enzyme cruciale pour le processus d'autophagie . L'inhibition d'ATG7 entraîne l'accumulation d'organites et de protéines endommagés, perturbant l'homéostasie cellulaire. Cette inhibition affecte également diverses voies de signalisation, notamment la voie des espèces réactives de l'oxygène (ROS)/NF-κB, qui est impliquée dans les réponses immunitaires et l'inflammation . De plus, l'inhibition d'ATG7 peut moduler l'accumulation de cholestérol et la présentation des antigènes, améliorant les réponses immunitaires antitumorales .

Applications De Recherche Scientifique

Atg7-IN-1 has a wide range of scientific research applications:

Cancer Research: It has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint blockade in colorectal cancer.

Neuroscience: This compound plays a role in regulating neurogenesis and could be applied in regenerative medicine.

Inflammation: It reduces inflammation in macrophages by degrading immunoproteasome subunits.

Metabolic Diseases: This compound is involved in adipogenesis and could be relevant in obesity research.

Mécanisme D'action

Atg7-IN-1 exerts its effects by inhibiting the activity of ATG7, an enzyme crucial for the autophagy process . The inhibition of ATG7 leads to the accumulation of damaged organelles and proteins, disrupting cellular homeostasis. This inhibition also affects various signaling pathways, including the reactive oxygen species (ROS)/NF-κB pathway, which is involved in immune responses and inflammation . Additionally, ATG7 inhibition can modulate cholesterol accumulation and antigen presentation, enhancing anti-tumor immune responses .

Comparaison Avec Des Composés Similaires

Atg7-IN-1 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur d'ATG7. Des composés similaires comprennent :

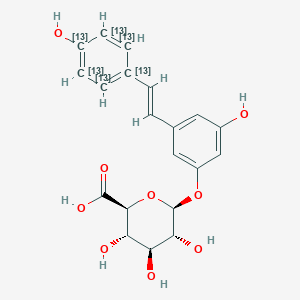

Résvératrol : Un antioxydant qui affecte également l'autophagie et la biogenèse mitochondriale.

Inhibiteurs alternatifs de l'autophagie : Composés qui inhibent l'autophagie par des mécanismes indépendants d'ATG7.

Ces composés partagent certaines similitudes fonctionnelles avec this compound mais diffèrent par leurs cibles spécifiques et leurs mécanismes d'action.

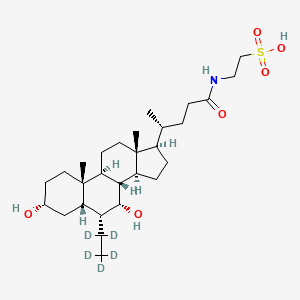

Propriétés

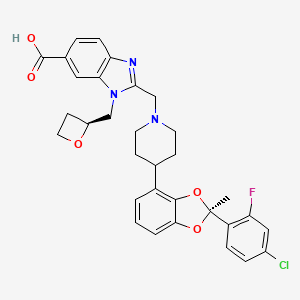

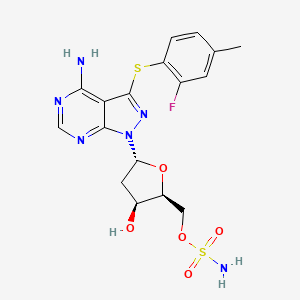

Formule moléculaire |

C17H19FN6O5S2 |

|---|---|

Poids moléculaire |

470.5 g/mol |

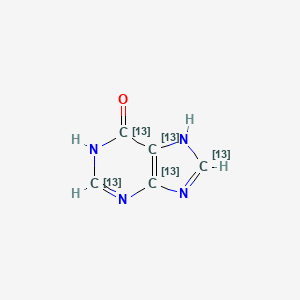

Nom IUPAC |

[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |

Clé InChI |

GRYCCRMITKNCNZ-GMXVVIOVSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |

SMILES canonique |

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)

![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)